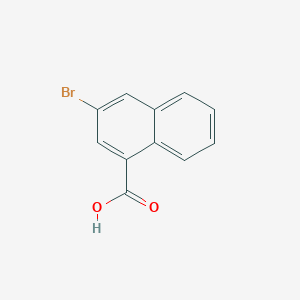

3-bromonaphthalene-1-carboxylic Acid

Katalognummer B045238

Molekulargewicht: 251.08 g/mol

InChI-Schlüssel: SBGVNBGHCCLMRR-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US08586550B2

Procedure details

Preparation of the starting material in case of naphthalenes at ring A is described in Scheme 4. One isomer of naphthalene may be prepared by adopting the procedure shown in the literature [Ashworth, I. W. et al. Org. Process Res. Dev. 2003, 7, 74-81; Huan, Y. et al. J. Med. Chem. 2001, 44, 1815-1826]. Thus, 4-bromo-2-naphthoate 16 is obtained by the Diels-Alder addition of 3-bromocoumalate 15 to in situ-generated benzyne in 87% yield and 4-bromo-1-methoxy-2-naphthoate 19 is obtained by the bromination at the 4-position of 1-hydroxy-2-naphthoic acid 17 using bromine in glacial acetic acid and then methylation of both phenol and carboxylic acid with dimethyl sulfate under basic conditions in 72% yield for the two steps. The other isomer of naphthalene is prepared by adopting AstraZeneca's procedure [Moseley, J. D. et al, Org. Process Res. Dev. 2003, 7, 58-66]. Thus, 1,8-naphthalic anhydride 20 is brominated at the 3-position with bromine in concentrated nitric acid in low yield, and mercury(II) acetate-mediated decarboxylation proceeds by digestion. Acidic hydrolysis of a mixture of organo-Hg intermediates, and subsequent selective crystallization from acetic acid give 3-bromo-1-naphthoic acid 22 in 58% yield for the three steps.

[Compound]

Name

carboxylic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

organo-Hg

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

C1(O)C=CC=CC=1.S(OC)(OC)(=O)=O.[CH:15]1[CH:16]=[C:17]2[C:22]3=[C:23]([C:25]([O:27]C(=O)[C:21]3=[CH:20][CH:19]=[CH:18]2)=[O:26])[CH:24]=1.[Br:30]Br>[N+]([O-])(O)=O.C([O-])(=O)C.[Hg+2].C([O-])(=O)C.C(O)(=O)C>[CH:21]1[C:22]2[C:17](=[CH:16][CH:15]=[CH:24][CH:23]=2)[CH:18]=[CH:19][CH:20]=1.[Br:30][C:15]1[CH:24]=[C:23]([C:25]([OH:27])=[O:26])[C:22]2[C:17]([CH:16]=1)=[CH:18][CH:19]=[CH:20][CH:21]=2 |f:5.6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

Step Two

[Compound]

|

Name

|

carboxylic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)(OC)OC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=1C=C2C=CC=C3C2=C(C1)C(=O)OC3=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrBr

|

Step Six

[Compound]

|

Name

|

organo-Hg

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

[N+](=O)(O)[O-]

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)(=O)[O-].[Hg+2].C(C)(=O)[O-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC=CC2=CC=CC=C12

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC=1C=C(C2=CC=CC=C2C1)C(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |